molecular formula C15H19BrN2O B12944334 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12944334
M. Wt: 323.23 g/mol
InChI Key: DMNTUMZAKFCASJ-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C14H19BrN2O. This compound features a bromine atom, an isopropyl group, and a tetrahydropyranyl group attached to an indazole core. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Isopropylation: The brominated indazole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid like aluminum chloride.

    Attachment of the Tetrahydropyranyl Group: Finally, the tetrahydropyranyl group is introduced through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and ensuring high yields and purity through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-one.

    Reduction: Formation of 5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Substitution: Formation of 4-Azido-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is studied for its potential as a bioactive molecule. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indazole: Lacks the isopropyl and tetrahydropyranyl groups, making it less complex and potentially less bioactive.

    5-Isopropyl-1H-indazole: Lacks the bromine and tetrahydropyranyl groups, which may reduce its reactivity and specificity.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and isopropyl groups, affecting its overall chemical behavior and biological activity.

Uniqueness

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the isopropyl and tetrahydropyranyl groups enhance its stability and solubility. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H15BrN2O
  • Molecular Weight : 295.18 g/mol
  • CAS Number : 1926172-50-0
  • Structure : The compound features a bromine atom, an isopropyl group, and a tetrahydro-pyran moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on specific biological pathways.

Anticancer Activity

Research indicates that indazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa and A375 cells, with IC50 values in the micromolar range .

The proposed mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this indazole derivative have demonstrated selective inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of indazole derivatives. Key findings include:

  • Bromine Substitution : The presence of a bromine atom at the 4-position enhances lipophilicity and may improve receptor binding.
  • Isopropyl Group : The isopropyl moiety contributes to steric hindrance, which can affect binding affinity to target proteins.
  • Tetrahydropyran Ring : This cyclic structure may influence the compound's ability to permeate biological membranes, enhancing bioavailability .

Case Studies

Several studies have explored the biological effects of indazole derivatives:

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the antiproliferative activity against human cancer cell lines.
    • Findings : The compound exhibited significant inhibition in cell proliferation with an IC50 value of approximately 10 µM against HeLa cells .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism of action via CDK inhibition.
    • Findings : The compound was found to inhibit CDK2 with an IC50 value of 0.36 µM, indicating strong potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Mechanism
AntiproliferativeHeLa10Cell cycle arrest
CDK InhibitionCDK20.36Inhibition of kinase activity
Apoptosis InductionA37515Induction of programmed cell death

Properties

Molecular Formula

C15H19BrN2O

Molecular Weight

323.23 g/mol

IUPAC Name

4-bromo-1-(oxan-2-yl)-5-propan-2-ylindazole

InChI

InChI=1S/C15H19BrN2O/c1-10(2)11-6-7-13-12(15(11)16)9-17-18(13)14-5-3-4-8-19-14/h6-7,9-10,14H,3-5,8H2,1-2H3

InChI Key

DMNTUMZAKFCASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br

Origin of Product

United States

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